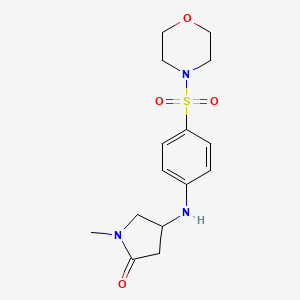
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQC is a quinoline-carboxamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide is not fully understood, but it has been proposed that N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide exerts its anticancer effects by inhibiting the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and repair. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to induce DNA damage, which can lead to apoptosis in cancer cells. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of topoisomerase IIα activity, the induction of DNA damage, the inhibition of pro-inflammatory cytokine production, and the reduction of edema in animal models of inflammation. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its low toxicity, which makes it a suitable candidate for in vivo studies. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. However, one limitation of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. In addition, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide's solubility in water could facilitate its clinical translation. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in vivo could provide valuable information for its clinical use.
Synthesemethoden
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and 3,4-dihydro-2H-pyran-2,5-dione in the presence of acetic acid and ethanol. The microwave-assisted method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate in the presence of potassium carbonate and acetonitrile under microwave irradiation. The solvent-free method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate under solvent-free conditions using a mortar and pestle.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα and inducing DNA damage. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-16(12-21-18)20(24)22-11-13-8-14-4-1-2-5-15(14)9-13/h1-2,4-5,10,12-13H,3,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBILHRSAEVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NCC3CC4=CC=CC=C4C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7435533.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)
![3-methyl-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7435548.png)
![Ethyl 1-methyl-4-[(3-propan-2-yltriazolo[4,5-d]pyrimidin-7-yl)amino]pyrrole-2-carboxylate](/img/structure/B7435554.png)
![N-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7435556.png)
![6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol](/img/structure/B7435559.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)
![oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate](/img/structure/B7435601.png)
![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)